molecular formula C14H14N2O3 B11858013 2-(Acetamidomethyl)quinolin-8-yl acetate CAS No. 648897-10-3

2-(Acetamidomethyl)quinolin-8-yl acetate

Cat. No.: B11858013
CAS No.: 648897-10-3
M. Wt: 258.27 g/mol
InChI Key: ARSWAXSUTSHMIY-UHFFFAOYSA-N
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Description

2-(Acetamidomethyl)quinolin-8-yl acetate is a quinoline derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetamidomethyl)quinolin-8-yl acetate typically involves the reaction of quinolin-8-ol with acetamidomethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone under reflux conditions. The resulting intermediate is then acetylated using acetic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(Acetamidomethyl)quinolin-8-yl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at the 2-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

Scientific Research Applications

2-(Acetamidomethyl)quinolin-8-yl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(Acetamidomethyl)quinolin-8-yl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Quinolin-8-yloxy)acetohydrazide
  • 2-(Quinolin-8-yl)benzyl alcohol
  • 4-Hydroxy-2-quinolone

Uniqueness

2-(Acetamidomethyl)quinolin-8-yl acetate is unique due to its specific acetamidomethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to interact with biological targets compared to other quinoline derivatives .

Properties

CAS No.

648897-10-3

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

IUPAC Name

[2-(acetamidomethyl)quinolin-8-yl] acetate

InChI

InChI=1S/C14H14N2O3/c1-9(17)15-8-12-7-6-11-4-3-5-13(14(11)16-12)19-10(2)18/h3-7H,8H2,1-2H3,(H,15,17)

InChI Key

ARSWAXSUTSHMIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=NC2=C(C=CC=C2OC(=O)C)C=C1

Origin of Product

United States

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